molecular formula C24H23N3O5S2 B2700768 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 941884-09-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2700768
CAS No.: 941884-09-9
M. Wt: 497.58
InChI Key: QVIONRUMSNAEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a methanesulfonylphenyl moiety, and a pyridinylmethyl group. This compound’s design integrates multiple pharmacophoric elements, including the benzothiazole ring (known for antitumor and antimicrobial activity), the methanesulfonyl group (implicated in enhancing metabolic stability), and the pyridine moiety (often utilized to improve solubility and binding affinity).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-31-19-11-12-20(32-2)23-22(19)26-24(33-23)27(15-17-6-4-5-13-25-17)21(28)14-16-7-9-18(10-8-16)34(3,29)30/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIONRUMSNAEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzothiazole moiety, methoxy substituents, and a pyridine ring, which contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_2O_4S, with a molecular weight of approximately 394.46 g/mol. The structure includes:

  • A benzothiazole ring that enhances its biological activity.
  • Methoxy groups that may influence solubility and interaction with biological targets.
  • A pyridine ring that can participate in various chemical interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or tumorigenesis.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways critical for cell proliferation and survival.
  • DNA Binding : Preliminary studies suggest that similar compounds can bind to DNA, potentially interfering with replication and transcription processes .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro assays demonstrated IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating potent antiproliferative effects .
  • The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • It exhibited activity against both gram-positive and gram-negative bacteria.
  • Minimum inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL, suggesting moderate antibacterial efficacy .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of benzothiazole derivatives, this compound was tested against human lung cancer (HCC827) cells. The compound demonstrated an IC50 of 6.26 ± 0.33 µM in 2D culture assays, significantly inhibiting cell proliferation compared to control groups.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study reported an MIC of 75 µg/mL against S. aureus and 100 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesAntitumor Activity (IC50)Antimicrobial Activity (MIC)
N-(4,7-dimethoxybenzothiazol-2-yl)-N-(4-methanesulfonylphenyl)acetamideBenzothiazole + Methanesulfonyl6.26 ± 0.33 µM75 µg/mL (S. aureus)
N-(3-methylbenzothiazol-2-yl)-N-(4-fluorophenyl)acetamideBenzothiazole + Fluorophenyl8.50 ± 0.45 µM80 µg/mL (E. coli)
N-(4-methoxybenzothiazol-2-yl)-N-(phenyl)acetamideBenzothiazole + Phenyl7.00 ± 0.30 µM90 µg/mL (S. aureus)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key compounds for comparison include:

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

This compound, reported by Liang et al. (2008), shares the acetamide backbone but substitutes the benzothiazole ring with a pyrimidine-thioether group and a simpler pyridine moiety. Structural and functional differences include:

  • Synthetic Accessibility : The title compound’s synthesis involves a thiol-displacement reaction, contrasting with the multi-step strategies required for the dimethoxy-benzothiazole derivative .

Rapamycin (Rapa) and Derivatives (Compounds 1 and 7)

For example:

  • NMR Chemical Shifts: Regions of divergence in chemical shifts (e.g., positions 29–36 and 39–44 in Rapa derivatives) highlight how substituent modifications alter electronic environments. Applying this to the target compound, the 4,7-dimethoxy groups on the benzothiazole ring would likely induce distinct shifts in aromatic proton regions compared to non-methoxy analogs .

Lumped Surrogate Compounds

The lumping strategy () groups compounds with similar structural features into surrogates for modeling purposes.

  • Benzothiazole-acetamide surrogates : Grouped based on shared benzothiazole cores and acetamide linkages, enabling simplified pharmacokinetic modeling.
  • Methanesulfonyl-containing analogs : Lumped with other sulfonyl-bearing compounds to predict metabolic stability or toxicity .

Tabulated Comparative Data

Compound Name Core Structure Key Substituents Notable Properties/Applications
Target Compound Benzothiazole-acetamide 4,7-dimethoxy, methanesulfonylphenyl Hypothesized enzyme inhibition
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-thioether-acetamide Pyrimidine-thioether, methylpyridine Medical intermediate, structural studies
Lumped Benzothiazole Surrogate Benzothiazole-acetamide Variable (e.g., halogens, alkyl groups) Predictive modeling of reactivity

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires precise control over methoxy and methanesulfonyl group introduction, contrasting with simpler acetamide derivatives synthesized via single-step reactions .
  • Biological Potential: While direct activity data are lacking, the methanesulfonyl group may enhance metabolic stability compared to non-sulfonylated analogs, as seen in other drug candidates .
  • Structural Insights : NMR profiling (as in ) could resolve ambiguities in substituent positioning, particularly for the benzothiazole and pyridinylmethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.